molecular formula C15H23FN2O B12799868 Propionanilide, 3-(diethylamino)-5'-ethyl-2'-fluoro- CAS No. 843-20-9

Propionanilide, 3-(diethylamino)-5'-ethyl-2'-fluoro-

Cat. No.: B12799868
CAS No.: 843-20-9
M. Wt: 266.35 g/mol
InChI Key: OKKHAXIWPKMLTD-UHFFFAOYSA-N
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Description

Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is a synthetic organic compound with a complex structure It is characterized by the presence of a propionanilide core, substituted with diethylamino, ethyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(diethylamino)propylamine with a suitable fluoro-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- involves its interaction with specific molecular targets in biological systems. The diethylamino group enhances its ability to penetrate cell membranes, while the fluoro group increases its binding affinity to target proteins. This compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Propionanilide, 3-(diethylamino)-5’-methyl-2’-fluoro-
  • Propionanilide, 3-(diethylamino)-5’-ethyl-2’-chloro-
  • Propionanilide, 3-(diethylamino)-5’-ethyl-2’-bromo-

Uniqueness

Propionanilide, 3-(diethylamino)-5’-ethyl-2’-fluoro- is unique due to the presence of the fluoro group, which significantly alters its chemical and biological properties compared to its analogs. The fluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

843-20-9

Molecular Formula

C15H23FN2O

Molecular Weight

266.35 g/mol

IUPAC Name

3-(diethylamino)-N-(5-ethyl-2-fluorophenyl)propanamide

InChI

InChI=1S/C15H23FN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19)

InChI Key

OKKHAXIWPKMLTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)NC(=O)CCN(CC)CC

Origin of Product

United States

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